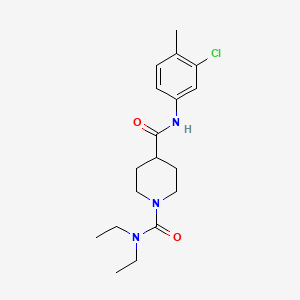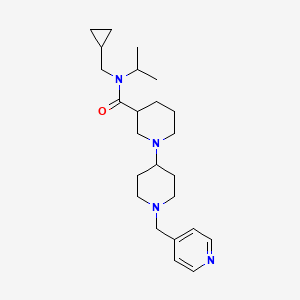![molecular formula C18H23N5O3 B5414263 3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5414263.png)
3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)(methyl)amino]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that is related to the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7 families . It seems to be a derivative of these compounds, with additional functional groups attached .
Synthesis Analysis
The synthesis of this compound could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyridine ring, a tetrahydropyrido[3,4-d]pyrimidine ring, and an acetyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, and methylation . These reactions are likely to be carried out under specific conditions and may require certain catalysts .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[2,3-dihydroxypropyl(methyl)amino]-2-pyridin-3-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(25)23-7-5-15-16(10-23)20-17(13-4-3-6-19-8-13)21-18(15)22(2)9-14(26)11-24/h3-4,6,8,14,24,26H,5,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEROHKDWCQXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)N=C(N=C2N(C)CC(CO)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5414183.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5414194.png)
![N-{[(1R*,5S*,6r)-3-acetyl-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-[4-(methylthio)benzyl]prop-2-en-1-amine](/img/structure/B5414202.png)




![6-({3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5414240.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5414242.png)
![2-bromo-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5414250.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5414259.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B5414269.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5414277.png)
![2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5414281.png)